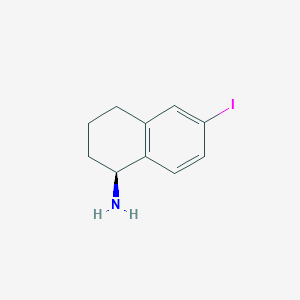![molecular formula C13H10ClNO B12864423 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone is a chemical compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a pyridinyl ring, which is further connected to an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone typically involves the reaction of 2-chlorobenzaldehyde with 3-acetylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as distillation and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or signaling pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone can be compared with similar compounds such as:
1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone: This compound has a similar structure but with the chlorine atom in a different position, which can affect its reactivity and applications.
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: The presence of a trifluoromethyl group instead of a chlorophenyl group can significantly alter its chemical properties and uses.
Propriétés
Formule moléculaire |
C13H10ClNO |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
1-[6-(2-chlorophenyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C13H10ClNO/c1-9(16)10-6-7-13(15-8-10)11-4-2-3-5-12(11)14/h2-8H,1H3 |
Clé InChI |
GPRLFOAVBAXURQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


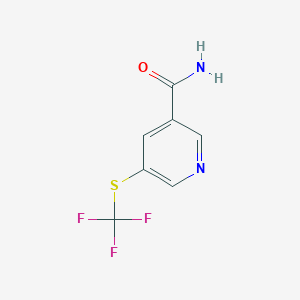
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
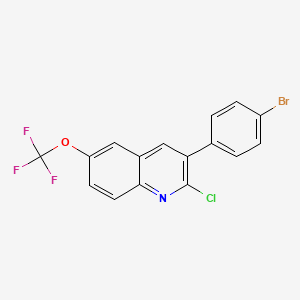
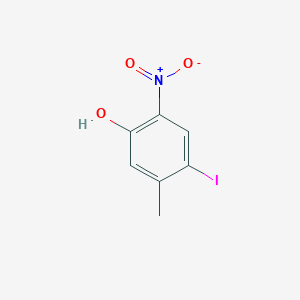
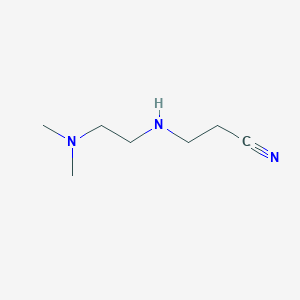

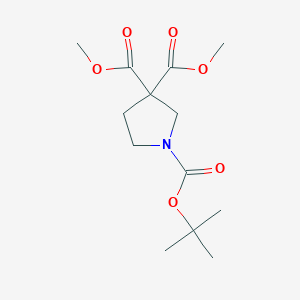

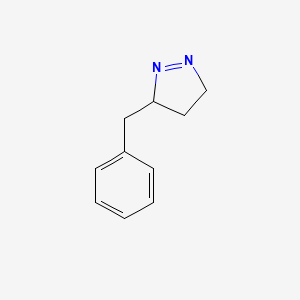
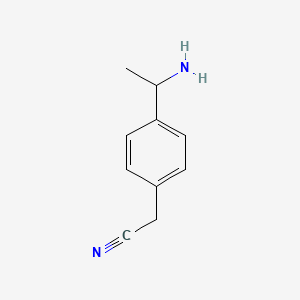
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
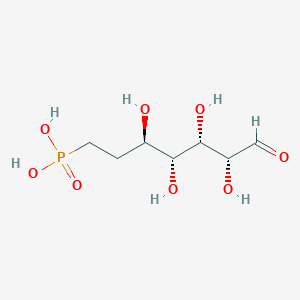
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
